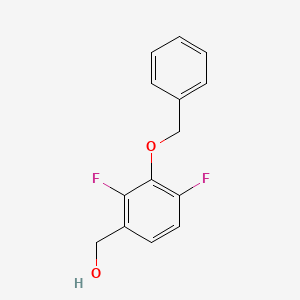

(3-(Benzyloxy)-2,4-difluorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H12F2O2 |

|---|---|

Molecular Weight |

250.24 g/mol |

IUPAC Name |

(2,4-difluoro-3-phenylmethoxyphenyl)methanol |

InChI |

InChI=1S/C14H12F2O2/c15-12-7-6-11(8-17)13(16)14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |

InChI Key |

LIVPUBTZEIFYFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)CO)F |

Origin of Product |

United States |

Foundational & Exploratory

Structure and molecular weight of (3-(Benzyloxy)-2,4-difluorophenyl)methanol

[1][2]

Executive Summary

Compound Identity: (3-(Benzyloxy)-2,4-difluorophenyl)methanol CAS Registry Number: 2635937-27-6 (Representative) Molecular Weight: 250.24 g/mol [1][2]

This technical guide profiles This compound , a specialized fluorinated building block. Structurally, it consists of a benzyl alcohol core substituted with two fluorine atoms at the ortho and para positions relative to the methanol group, and a benzyloxy protecting group at the meta position.

This molecule serves as a critical intermediate in the synthesis of next-generation HIV Integrase Strand Transfer Inhibitors (INSTIs) . The 2,4-difluorophenyl moiety is a pharmacophore hallmark of drugs like Dolutegravir and Bictegravir , known to enhance metabolic stability and binding affinity within the viral integrase active site. The 3-benzyloxy group acts as a robust protecting group for a hydroxyl functionality, allowing for late-stage diversification of the scaffold.

Part 1: Structural Characterization & Properties

Physicochemical Profile

The introduction of fluorine atoms induces significant electronic changes to the phenyl ring, lowering the pKa of the phenol precursor and altering the lipophilicity (LogP) of the final alcohol.

| Property | Value | Technical Note |

| Molecular Formula | C₁₄H₁₂F₂O₂ | |

| Molecular Weight | 250.24 g/mol | Monoisotopic Mass: 250.0805 |

| Physical State | White to Off-white Solid | Low melting point solid (predicted range 55–65°C) |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water due to lipophilic benzyl/fluorine groups |

| LogP (Predicted) | ~3.2 | High lipophilicity facilitates membrane permeability |

| H-Bond Donors | 1 | (Primary Alcohol -OH) |

| H-Bond Acceptors | 3 | (Alcohol O, Ether O, Fluorines) |

3D Conformational Analysis

-

Fluorine Ortho-Effect: The fluorine at position 2 (ortho to the methanol group) creates steric strain and electrostatic repulsion with the oxygen lone pairs. This restricts the free rotation of the hydroxymethyl group, potentially pre-organizing the molecule for binding events.

-

Benzyloxy Planarity: The benzyloxy group at position 3 adds significant bulk. The ether linkage typically adopts a conformation that minimizes steric clash with the adjacent fluorine at position 4, often forcing the benzyl protecting group out of the primary ring plane.

Part 2: Synthetic Pathways (The "How-To")

The most robust synthetic route prioritizes regiocontrol. Direct fluorination of a benzyl alcohol is non-selective. Therefore, the recommended protocol constructs the core via nucleophilic substitution followed by chemoselective reduction .

Synthesis Workflow (Graphviz)

Figure 1: Two-step synthesis starting from the commercially available aldehyde precursor.

Detailed Experimental Protocol

Step 1: Protection (Benzylation)

Objective: Mask the phenolic hydroxyl group to prevent interference during subsequent coupling steps.

-

Charge: To a reaction vessel, add 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (10 volumes).

-

Base: Add Potassium Carbonate (K₂CO₃) (1.5 eq). The presence of ortho/para fluorines increases the acidity of the phenol, making K₂CO₃ sufficient (no need for NaH).

-

Alkylation: Dropwise add Benzyl Bromide (BnBr) (1.1 eq) at 0°C to control exotherm.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).

-

Workup: Quench with water (precipitating the product). Filter the solids or extract with Ethyl Acetate.

-

Outcome: 3-(Benzyloxy)-2,4-difluorobenzaldehyde.

Step 2: Reduction

Objective: Convert the aldehyde to the primary alcohol without defluorination.

-

Solvation: Dissolve the intermediate aldehyde (from Step 1) in Methanol (anhydrous not strictly required, but preferred).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (0.5–0.6 eq) portion-wise. Note: NaBH₄ is preferred over LiAlH₄ to avoid potential defluorination at the activated C2/C4 positions.

-

Quench: Once the aldehyde spot disappears on TLC (~1 hour), quench carefully with saturated NH₄Cl solution or 1M HCl (keep pH ~5–6).

-

Extraction: Remove MeOH under vacuum. Extract aqueous residue with DCM or EtOAc.

-

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if high purity (>99%) is required for pharmaceutical grading.

Part 3: Analytical Profiling (QC)

To validate the structure, specifically the position of the benzyloxy group relative to the fluorines, NMR is the gold standard.

Analytical Logic Workflow

Figure 2: Quality Control decision tree for batch release.

Expected NMR Signatures (CDCl₃)

-

¹H NMR (400 MHz):

-

δ 7.30–7.45 (m, 5H): Benzyloxy aromatic protons (Multiplet).

-

δ 6.90–7.10 (m, 2H): Core phenyl ring protons (Split by F coupling).

-

δ 5.15 (s, 2H): Benzyloxy CH₂ (Singlet, deshielded by oxygen).

-

δ 4.70 (d, 2H): Methanol CH₂ (Couples to OH).

-

δ 1.80 (t, 1H): Alcohol -OH (Exchangeable).

-

-

¹⁹F NMR:

-

Crucial for confirming the 2,4-substitution pattern. Expect two distinct signals (around -120 to -140 ppm) showing complex coupling (triplets/multiplets) due to H-F and F-F interactions.

-

Part 4: Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzyloxy group is stable, but the primary alcohol can oxidize to the aldehyde if exposed to air/light over prolonged periods.

-

Reactivity: Avoid strong oxidizing agents (converts to benzoic acid derivative) and strong Lewis acids (potential debenzylation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 163198184, this compound. Retrieved from [Link]

-

ViiV Healthcare / GlaxoSmithKline. Dolutegravir (Tivicay) Prescribing Information & Chemistry. (Contextual reference for 2,4-difluorobenzyl pharmacophore). Retrieved from [Link]

-

World Intellectual Property Organization (WIPO). Patent WO20180148412: Process for the preparation of intermediate of dolutegravir. (Describes related benzylation/reduction workflows). Retrieved from [Link]

Technical Monograph: 2,4-Difluoro-3-(benzyloxy)benzyl Alcohol

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

Strategic Intermediate for Fluorinated Pharmacophores

Executive Summary & Chemical Identity

2,4-Difluoro-3-(benzyloxy)benzyl alcohol is a specialized, high-value intermediate utilized in the synthesis of advanced pharmaceutical agents, particularly Integrase Strand Transfer Inhibitors (INSTIs) and fluorinated kinase inhibitors . The compound features a 2,4-difluoro substitution pattern , which is critical for blocking metabolic oxidation sites (CYP450 metabolism) on the aromatic ring, while the 3-benzyloxy group serves as a robust protecting group for a phenolic hydroxyl, allowing for orthogonal functionalization during multi-step synthesis.

This guide provides a definitive technical workflow for the synthesis, characterization, and handling of this compound, derived from the commercially available precursor 2,4-difluoro-3-hydroxybenzaldehyde (CAS 192927-69-8).

Chemical Data Table

| Property | Data |

| IUPAC Name | [3-(Benzyloxy)-2,4-difluorophenyl]methanol |

| Molecular Formula | C₁₄H₁₂F₂O₂ |

| Molecular Weight | 250.24 g/mol |

| CAS Number (Precursor) | 192927-69-8 (Aldehyde) |

| Predicted LogP | 2.95 ± 0.3 |

| H-Bond Donors/Acceptors | 1 / 3 |

| Physical State | White to off-white crystalline solid (Predicted) |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in Water |

Strategic Synthesis & Manufacturing Protocol

The synthesis of 2,4-difluoro-3-(benzyloxy)benzyl alcohol is a two-step sequence designed to maximize yield and purity while minimizing defluorination side reactions.

Retrosynthetic Logic

The target molecule is disconnected at the benzylic alcohol (via reduction) and the benzyl ether (via alkylation). The critical starting material is 2,4-difluoro-3-hydroxybenzaldehyde , which allows for the regioselective protection of the phenol before the aldehyde reduction.

Step-by-Step Experimental Protocol

Step 1: O-Benzylation (Protection)

Objective: Selectively protect the C3-hydroxyl group.

Reagents:

-

2,4-Difluoro-3-hydroxybenzaldehyde (1.0 equiv)

-

Benzyl Bromide (BnBr) (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Procedure:

-

Dissolution: Charge a reaction vessel with 2,4-difluoro-3-hydroxybenzaldehyde and anhydrous DMF (5 mL/g).

-

Base Addition: Add K₂CO₃ in a single portion. Stir at ambient temperature for 15 minutes to form the phenoxide.

-

Alkylation: Dropwise add Benzyl Bromide over 20 minutes to control the exotherm.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]

-

Workup: Cool to room temperature. Pour the mixture into ice-water (10x volume). The product, 2,4-difluoro-3-(benzyloxy)benzaldehyde , will precipitate.

-

Isolation: Filter the solid, wash with water, and dry under vacuum.

Step 2: Carbonyl Reduction

Objective: Reduce the aldehyde to the primary alcohol without affecting the benzyl ether or fluoro substituents.

Reagents:

-

Intermediate from Step 1 (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (0.5–1.0 equiv)

-

Solvent: Methanol (MeOH) or THF/MeOH (10:1)

Procedure:

-

Solvation: Dissolve the benzylated aldehyde in MeOH (10 mL/g) and cool to 0°C (ice bath).

-

Reduction: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

-

Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Quench: Quench carefully with Saturated Ammonium Chloride (sat. NH₄Cl) or dilute HCl (adjust pH to ~6).

-

Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1]

-

Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

-

Visualization: Synthesis Workflow

The following diagram illustrates the critical pathway and logic flow for the synthesis.

Caption: Two-step synthesis of 2,4-difluoro-3-(benzyloxy)benzyl alcohol from commercial precursors.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectroscopic data should be confirmed.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30–7.45 (m, 5H): Phenyl protons (Benzyl group).

-

δ 6.90–7.10 (m, 2H): Aromatic protons (C5-H, C6-H of the difluoro ring).

-

δ 5.15 (s, 2H): Benzylic methylene (O-CH₂-Ph).

-

δ 4.70 (d, 2H, J=6Hz): Hydroxymethyl protons (Ar-CH₂-OH).

-

δ 1.80 (t, 1H): Hydroxyl proton (exchangeable with D₂O).

-

-

¹⁹F NMR:

-

Expect two distinct multiplets in the range of -115 to -135 ppm , showing coupling to each other and adjacent protons.

-

-

Mass Spectrometry (ESI+):

-

Observe [M+Na]⁺ peak at m/z ~273.

-

Applications in Drug Development

This intermediate is a versatile building block for:

-

HIV Integrase Inhibitors: The 2,4-difluoro motif mimics the metabolic stability found in Bictegravir and Dolutegravir scaffolds. The benzyl group can be removed (H₂/Pd-C) to reveal the phenol, which is then capable of chelating Magnesium ions (Mg²⁺) in the integrase active site.

-

Kinase Inhibitors: Used to introduce a lipophilic, metabolically stable "tail" into ATP-competitive inhibitors.

-

PROTAC Linkers: The alcohol functionality allows for conversion to a bromide or tosylate, serving as an attachment point for E3 ligase ligands.

Safety & Handling (SDS Summary)

-

Hazards:

-

Benzyl Bromide: Lachrymator, corrosive. Handle in a fume hood.

-

NaBH₄: Flammable solid, releases hydrogen gas upon contact with water/acid.

-

-

Storage: Store the final alcohol in a cool, dry place (2–8°C). It is generally stable but should be protected from strong oxidizing agents.

References

-

PubChem. (n.d.). 2,3-Difluorobenzyl Alcohol (Structural Analog Data). Retrieved from [Link]

-

Google Patents. (2016). Preparation method of 2-fluoro-4-hydroxybenzaldehyde (CN115124410A).[2] Retrieved from

Sources

An In-depth Technical Guide to (3-(Benzyloxy)-2,4-difluorophenyl)methanol

Abstract

This technical guide provides a comprehensive overview of (3-(Benzyloxy)-2,4-difluorophenyl)methanol, a fluorinated aromatic alcohol of significant interest to researchers and professionals in drug discovery and medicinal chemistry. While specific literature on this compound is sparse, this document consolidates available data and provides expert insights based on established chemical principles and analogous structures. The guide covers its chemical identity, physicochemical properties, a proposed synthetic route, and its potential applications as a versatile building block in the development of novel therapeutic agents. Emphasis is placed on the strategic importance of its structural motifs—the difluorophenyl ring, the benzyl ether protecting group, and the primary alcohol—in modulating biological activity and pharmacokinetic profiles.

Introduction: The Strategic Value of Fluorinated Benzyl Alcohols in Drug Discovery

The incorporation of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry to enhance a range of pharmacological properties.[1][2] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Specifically, di- and tri-fluorinated phenyl rings are prevalent motifs in numerous approved pharmaceuticals, where they often serve to block metabolic oxidation or modulate electronic characteristics for improved target engagement.[2]

This compound is a structurally significant molecule that combines a 2,4-difluorinated phenyl ring with a benzyl ether and a primary alcohol. The benzyloxy group typically serves as a robust protecting group for the phenolic hydroxyl, which can be readily removed in the final stages of a synthetic sequence to reveal the active phenol. The primary alcohol functionality offers a versatile handle for further chemical elaboration, allowing for its conversion into aldehydes, carboxylic acids, ethers, esters, or for its use in coupling reactions to build more complex molecular architectures.

This guide aims to provide a foundational understanding of this compound, enabling researchers to leverage its potential in their synthetic and drug development programs.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its core structure is a benzene ring substituted with two fluorine atoms, a benzyloxy group, and a hydroxymethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₄H₁₂F₂O₂ | PubChem |

| Molecular Weight | 250.24 g/mol | PubChem |

| CAS Number | 2635937-27-6 | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2F)CO)F | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 29.5 Ų | PubChem |

| LogP (Predicted) | 2.7 | PubChem |

Proposed Synthesis and Methodological Rationale

Proposed Synthetic Workflow

The proposed synthesis starts from 2,4-difluoro-3-hydroxybenzoic acid.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodological Explanation

Step 1: Benzylation of 2,4-Difluoro-3-hydroxybenzoic acid

The initial step is the protection of the phenolic hydroxyl group as a benzyl ether. This is a standard procedure in organic synthesis to prevent the acidic phenol from interfering with subsequent reactions, particularly those involving organometallic reagents or reductions.

-

Reaction: 2,4-Difluoro-3-hydroxybenzoic acid is reacted with benzyl bromide (BnBr) in the presence of a mild base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Causality: Potassium carbonate is chosen as the base because it is strong enough to deprotonate the phenolic hydroxyl but generally not the carboxylic acid, leading to selective O-benzylation. DMF is an excellent solvent for this type of Sₙ2 reaction, as it effectively solvates the potassium cation, leaving a more reactive carbonate anion. The reaction is typically heated to ensure a reasonable reaction rate. An esterification of the carboxylic acid might occur under these conditions as well, which is acceptable as the subsequent step is a reduction.

Step 2: Reduction of the Benzoate Ester

The second step involves the reduction of the methyl ester to the primary alcohol.

-

Reaction: The methyl 3-(benzyloxy)-2,4-difluorobenzoate is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

Causality: LiAlH₄ is a powerful nucleophilic reducing agent capable of reducing esters to primary alcohols. The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. An aqueous workup with a reagent like Rochelle's salt (potassium sodium tartrate) is often used to quench the reaction and break up the aluminum salts, facilitating product extraction.

Detailed (Theoretical) Experimental Protocol

Materials:

-

2,4-Difluoro-3-hydroxybenzoic acid

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Protocol:

-

Benzylation: To a solution of 2,4-difluoro-3-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq). Stir the mixture at 80 °C for 4-6 hours, monitoring by TLC. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Reduction: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF and cool to 0 °C. Add a solution of the methyl 3-(benzyloxy)-2,4-difluorobenzoate (1.0 eq) in anhydrous THF dropwise. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Cool the reaction back to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Stir the resulting mixture until a white precipitate forms. Filter the mixture, and concentrate the filtrate to obtain the crude this compound, which can be further purified by column chromatography.

Potential Applications in Drug Development

The structural features of this compound make it an attractive intermediate for the synthesis of various biologically active molecules.

As a Precursor to Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core. The 2,4-difluoro substitution pattern is particularly common. The primary alcohol of the title compound can be oxidized to an aldehyde, which can then undergo various C-C and C-N bond-forming reactions to build the complex heterocyclic systems often found in kinase inhibitors.

Caption: Potential synthetic utility in preparing complex pharmaceutical intermediates.

In the Synthesis of Novel Agrochemicals

The difluorophenyl motif is also prevalent in modern agrochemicals, such as fungicides and herbicides.[4] The title compound could serve as a key building block for new crop protection agents.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on its structure and analogous compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: While not tested, fluorinated aromatic compounds can be irritants and may be harmful if ingested or absorbed through the skin. Handle with care.

-

Reactivity: The compound is expected to be stable under normal conditions. Avoid strong oxidizing agents. The reagents used in its synthesis, such as LiAlH₄, are highly reactive and require specialized handling procedures.

Conclusion

This compound is a valuable, albeit under-characterized, building block for chemical synthesis. Its combination of a difluorinated aromatic ring, a protected phenol, and a reactive primary alcohol makes it a versatile intermediate for constructing complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational framework for understanding and utilizing this compound, highlighting a plausible synthetic route and its potential roles in the development of next-generation therapeutics and other advanced materials. Further research into its synthesis and applications is warranted to fully explore its potential.

References

- U.S. National Library of Medicine. (n.d.). This compound. PubChem.

- Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.

-

Patsnap. (n.d.). Combined production method for substituted benzaldehyde, substituted benzyl alcohol and substituted benzoic acid. Patsnap Eureka. Retrieved February 12, 2026, from [Link].

- Google Patents. (n.d.). US3597479A - Substituted anilino benzyl alcohols.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

- Kim, H., Lee, C., & Kim, D. (2025). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction.

- European Patent Office. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.

- Mei, H., Han, J., & Fustero, S. (2020). Applications of Fluorine in Medicinal Chemistry. Molecules, 25(1), 1-3.

-

SRF Limited. (2020). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Retrieved February 12, 2026, from [Link].

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 5. Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Fluorinated Benzyl Alcohol Building Blocks in Medicinal Chemistry

Executive Summary

Fluorinated benzyl alcohols represent a critical class of building blocks in modern drug discovery, offering a strategic balance between steric neutrality and electronic modulation. Unlike their non-fluorinated counterparts, these scaffolds provide unique opportunities to tune pKa , lipophilicity (LogP) , and metabolic stability without significantly altering the molecular volume. This guide details the physicochemical rationale for their use, synthetic pathways for their access, and their application in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically highlighting the 3,5-bis(trifluoromethyl)benzyl moiety found in neurokinin-1 receptor antagonists.

The Fluorine Effect: Physicochemical Tuning

The strategic incorporation of fluorine into the benzylic scaffold alters the molecular landscape through three primary mechanisms: electronic withdrawal, lipophilic modulation, and metabolic blocking.

Acidity and Hydrogen Bonding (pKa Modulation)

The high electronegativity of fluorine (

-

Benzyl Alcohol pKa: ~15.4

-

Pentafluorobenzyl Alcohol pKa: ~12.8 – 13.0

Implication: The increased acidity of fluorinated benzyl alcohols facilitates their deprotonation under milder basic conditions compared to non-fluorinated analogs. This is advantageous in Williamson ether syntheses , allowing for the use of weaker bases (e.g.,

Metabolic Stability (Blocking the "Soft Spot")

Benzylic positions are notorious "metabolic soft spots," susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes to form benzoic acids.

-

Mechanism: Fluorine substitution on the aromatic ring lowers the electron density of the system, making the ring less prone to oxidative attack (e.g., epoxidation).

-

-Fluorination: While this guide focuses on ring fluorination, it is worth noting that replacing benzylic protons with fluorine (to form

Lipophilicity and Permeability

Fluorination typically increases the lipophilicity (LogP) of the benzyl alcohol, improving membrane permeability. However, this is context-dependent; the polarity of the C-F bond can sometimes offset lipophilicity gains depending on the solvation environment.

Figure 1: The physicochemical cascade triggered by fluorination of the benzyl scaffold.

Synthetic Access: Reduction of Fluorobenzoic Acids

While many fluorinated benzyl alcohols are commercially available, custom substitution patterns often require synthesis from the corresponding benzoic acids. The electron-deficient nature of fluorobenzoic acids requires careful selection of reducing agents to avoid defluorination or over-reduction.

Chemoselective Reduction Strategies

| Reagent System | Selectivity | Pros | Cons |

| Low | Very fast, quantitative. | Can cause defluorination (SnAr) on highly fluorinated rings; energetic workup. | |

| High | Excellent for electron-poor acids; tolerates halides/esters. | Borane handling; cost. | |

| High | Generates | Requires iodine handling. |

Recommended Route: The

Case Study: 3,5-Bis(trifluoromethyl)benzyl Alcohol in Aprepitant

The 3,5-bis(trifluoromethyl)benzyl moiety is a "privileged structure" in medicinal chemistry, most notably anchoring the interaction of Aprepitant (Emend) , a Neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea.

The Role of the Fluorinated Ether

In Aprepitant, this specific benzyl alcohol is converted to a leaving group (chloride or trichloroacetimidate) and coupled to the morpholine core.

-

Why this scaffold? The two

groups at the 3 and 5 positions provide immense metabolic armor and increase the lipophilicity significantly, driving the drug into the CNS. -

Synthesis Logic: The electron-withdrawing nature of the

groups makes the benzylic carbon highly electrophilic, facilitating the subsequent ether formation.

Figure 2: Synthetic workflow for the utilization of fluorinated benzyl building blocks in API synthesis.

Experimental Protocol: Reduction of 3,5-Bis(trifluoromethyl)benzoic Acid

Objective: Synthesis of 3,5-bis(trifluoromethyl)benzyl alcohol via in-situ generated borane reduction.

Safety Prerequisite:

-

Iodine (

): Corrosive solid; sublimes. Weigh in a fume hood. -

Hydrogen Gas (

): Generated during the reaction. Ensure adequate venting.[1] -

Fluorinated Intermediates: Treat as potential skin irritants.

Materials

-

3,5-Bis(trifluoromethyl)benzoic acid (1.0 eq)

-

Sodium Borohydride (

) (2.5 eq) -

Iodine (

) (1.0 eq) -

Anhydrous THF (10 volumes)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a pressure-equalizing addition funnel. Flush with

. -

Solubilization: Charge the RBF with 3,5-bis(trifluoromethyl)benzoic acid (10 mmol) and anhydrous THF (30 mL). Cool the solution to 0°C in an ice bath.

-

Hydride Addition: Add

(25 mmol) in one portion. (Note: Evolution of -

Activator Addition: Dissolve Iodine (

, 10 mmol) in THF (10 mL) in the addition funnel. Dropwise add the iodine solution to the reaction mixture over 30 minutes at 0°C.-

Observation: The dark brown color of iodine should fade to colorless/white precipitate as it reacts to form

.

-

-

Reaction: Once addition is complete, remove the ice bath and warm to room temperature. Reflux the mixture for 2–4 hours. Monitor by TLC (conversion of acid to alcohol).

-

Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise until gas evolution ceases (destroys excess borane).

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc and wash with 1M HCl (to break borate complexes), followed by saturated

and brine. -

Purification: Dry organic layer over

, filter, and concentrate. The product is typically a white solid or clear oil, often pure enough for the next step without chromatography.

Reactivity Profile & Safety Considerations

Reactivity: The "Benzyl Halide" Trap

When converting fluorinated benzyl alcohols to halides (using

-

Handling: Always handle fluorobenzyl halides in a well-ventilated fume hood.

-

Destruction: Quench excess alkylating agents with aqueous ammonia or thiosulfate solutions before disposal.

Chemical Stability

Unlike electron-rich benzyl alcohols (e.g., 4-methoxybenzyl alcohol) which are acid-labile, electron-deficient fluorinated benzyl alcohols are highly robust under acidic conditions. However, they are susceptible to nucleophilic attack at the ring carbons (

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Hale, J. J., et al. (1998). Structural optimization of 3,5-bis(trifluoromethyl)benzyl ether neurokinin-1 receptor antagonists. Journal of Medicinal Chemistry. (Basis for Aprepitant chemistry). Link

-

Periasamy, M., et al. (1999). A Simple, Convenient Method for the Reduction of Carboxylic Acids to Alcohols Using

.[2] Organic Process Research & Development. Link -

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Solubility Profile & Process Engineering for (3-(Benzyloxy)-2,4-difluorophenyl)methanol

This guide provides an in-depth technical analysis of the solubility profile and process development considerations for (3-(Benzyloxy)-2,4-difluorophenyl)methanol , a critical intermediate in the synthesis of advanced antiviral therapeutics (e.g., Baloxavir marboxil analogs).

Executive Summary & Compound Analysis

This compound (CAS: 2635937-27-6) is a highly functionalized benzyl alcohol derivative. Its physicochemical behavior is dominated by three competing structural motifs:

-

The Hydroxyl Group (-CH₂OH): A hydrogen bond donor/acceptor that promotes solubility in polar protic and aprotic solvents.

-

The Difluorophenyl Core: The electronegative fluorine atoms at positions 2 and 4 create a significant dipole moment while simultaneously increasing lipophilicity and metabolic stability.

-

The Benzyloxy Moiety: A large, non-polar aromatic ether protecting group that significantly drives up LogP (estimated ~3.2–3.8), reducing water solubility and enhancing affinity for aromatic and chlorinated solvents.

Target Audience: Process chemists optimizing nucleophilic aromatic substitutions (SNAr) or debenzylation hydrogenation steps.

Physicochemical Property Matrix

| Property | Value (Estimated/Experimental) | Process Implication |

| Molecular Formula | C₁₄H₁₂F₂O₂ | Base unit for mass balance calculations. |

| Molecular Weight | 250.24 g/mol | - |

| Physical State | Solid (White to Off-white powder) | Requires dissolution for reaction; crystallization for purification. |

| Melting Point | ~65–85 °C (Analogous prediction) | Low melting point suggests risk of "oiling out" during crystallization. |

| LogP (Predicted) | 3.5 ± 0.4 | Highly lipophilic; practically insoluble in water. |

| pKa | ~14 (Alcohol) | Neutral in standard aqueous workups. |

Theoretical Solubility Profile (Hansen Solubility Parameters)

To design an effective solvent system without wasting material on trial-and-error, we apply Hansen Solubility Parameters (HSP) . The compound's interaction radius (

Predicted Solubility Map

The following table categorizes solvents based on their thermodynamic affinity for the target compound.

| Solvent Class | Representative Solvents | Interaction Logic | Solubility Rating |

| Chlorinated | Dichloromethane (DCM), Chloroform | High dispersion ( | Excellent (>200 mg/mL) |

| Polar Aprotic | THF, Ethyl Acetate, DMSO | Dipole interactions stabilize the C-F bonds; ether oxygen accepts H-bonds. | Good (100–200 mg/mL) |

| Aromatic | Toluene, Xylene | Moderate-High (Temperature Dependent) | |

| Polar Protic | Methanol, Ethanol, IPA | Soluble due to -OH group, but limited by the hydrophobic benzyloxy tail. | Moderate (20–80 mg/mL) |

| Aliphatic | Heptane, Hexane, Cyclohexane | Large | Poor / Anti-Solvent (<5 mg/mL) |

| Aqueous | Water, Brine | Extreme hydrophobicity prevents solvation. | Insoluble |

Critical Insight: The "sweet spot" for crystallization is likely a binary system of Toluene/Heptane or Ethyl Acetate/Heptane . The compound's fluorination pattern often suppresses solubility in pure alcohols compared to non-fluorinated analogs.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on predictions. Use this self-validating protocol to generate precise solubility curves.

Workflow Description

-

Saturation: Excess solid is added to the solvent at a fixed temperature (e.g., 25°C) and stirred for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: The supernatant is filtered through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures).

-

Quantification: A known volume of filtrate is evaporated to dryness, and the residue is weighed. Alternatively, HPLC assay is used for higher precision.

Visualization: Solubility Determination Logic

Caption: Decision-tree workflow for accurate solubility determination, distinguishing between gravimetric and chromatographic quantification methods.

Process Application: Solvent Selection for Crystallization

Purifying this compound requires separating it from defluorinated impurities or benzyl bromide precursors.

Recommended Solvent Systems

Based on the polarity profile, the following systems are recommended for process scale-up:

| Method | Solvent System | Mechanism | Pros/Cons |

| Cooling Crystallization | Toluene or Isopropyl Acetate (IPAc) | Solubility drops sharply with temperature (e.g., 80°C to 0°C). | Pro: Excellent impurity rejection (esp. polar byproducts).Con: Yield may be lower if solubility at 0°C is still high. |

| Anti-Solvent | DCM / Heptane | Dissolve in DCM, distill to remove DCM while adding Heptane. | Pro: High yield; "Solvent Swap" is scalable.Con: DCM is environmentally restricted; requires efficient solvent recovery. |

| Anti-Solvent | Ethanol / Water | Dissolve in warm Ethanol, slowly add Water. | Pro: Green chemistry compliant.Con: Risk of "oiling out" due to low melting point. |

Visualization: Crystallization Strategy

Caption: Logic flow for selecting the optimal crystallization technique, addressing the common risk of "oiling out" for low-melting intermediates.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 162623359, this compound. Retrieved from [Link]

- Hu, Z., et al. (2022). Improved Synthesis of Key Intermediate of Baloxavir Marboxil, an Anti-Influenza Drug. ChemistrySelect, 7(12).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility parameter methodology).

Sourcing & Quality Assurance for CAS 2635937-27-6: A Technical Guide

This guide serves as a technical whitepaper for sourcing, validating, and handling the research-grade intermediate CAS 2635937-27-6 , chemically identified as (3-(benzyloxy)-2,4-difluorophenyl)methanol .[1]

Executive Summary: The Fluorinated Scaffold

CAS 2635937-27-6 represents a specialized fluorinated building block—specifically This compound .[1] In modern drug discovery, this intermediate is critical for synthesizing advanced small molecules where the 2,4-difluoro-3-hydroxy motif is required to modulate metabolic stability (via fluorine substitution) and binding affinity.[1]

The presence of the benzyl (Bn) protecting group on the phenol and the primary alcohol functionality indicates its role as a "locked" precursor.[1] It is typically employed in Mitsunobu reactions or converted to an alkyl halide/aldehyde for coupling, followed by late-stage deprotection to reveal the bioactive fluorophenol core.[1]

Target Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Oncology and Immunology.[1]

Technical Identity & Specifications

Before engaging suppliers, the following technical profile must be established to prevent the receipt of regioisomers (a common failure mode in fluorinated aromatics).

| Attribute | Specification | Critical Note |

| Chemical Name | This compound | Verify "2,4-difluoro" vs. "2,6-difluoro" positioning. |

| CAS Number | 2635937-27-6 | High CAS # indicates recent registration (2021+).[1] |

| Molecular Formula | C₁₄H₁₂F₂O₂ | MW: 250.24 g/mol |

| Core Moiety | 2,4-Difluorophenol (Protected) | The fluorine atoms at 2,4 positions are critical for bioactivity.[1] |

| Purity Grade | Research Grade (>97% HPLC) | >98% recommended for late-stage synthesis. |

| Solubility | DMSO, DCM, Methanol | Sparingly soluble in water.[1] |

Structural Integrity Check (The "Isomer Trap")

The synthesis of 2,4-difluoro aromatics often yields 2,6-difluoro or 3,5-difluoro byproducts.[1]

-

Risk: Suppliers using non-selective fluorination or substitution methods may supply a mixture of isomers.[1]

-

Validation: ¹⁹F-NMR is the only definitive method to distinguish the 2,4-substitution pattern from its isomers.[1]

Supplier Landscape & Sourcing Strategy

Due to the recent registration of this CAS, it is primarily available through specialized catalog suppliers and CROs rather than bulk commodity vendors.[1]

Tier 1: Validated Catalog Suppliers (High Reliability)

These vendors typically hold stock or have validated routes.[1]

-

BLD Pharm: Known for extensive fluorinated aromatic catalogs.[1] Often the primary source for "2635..." series CAS numbers.[1]

-

Aaron Chemicals: reliable for gram-scale research quantities.[1]

-

Enamine / Combi-Blocks: (Check availability) Excellent for building blocks with verified regiochemistry.[1]

Tier 2: Custom Synthesis (Scale-Up)

For >100g requirements, catalog suppliers often charge a premium.[1] Engage a CRO (e.g., WuXi AppTec , Pharmaron , or Syngene ) to synthesize de novo using the Benzoic Acid Reduction Route .[1]

Procurement Decision Matrix (DOT Visualization)

The following workflow illustrates the decision logic for sourcing this specific intermediate based on project phase and risk.

Figure 1: Strategic sourcing workflow for CAS 2635937-27-6, prioritizing stock availability for small scales and custom synthesis for scale-up to ensure isomer purity.

Experimental Protocols: Incoming QC & Handling

Upon receipt, do not assume the label is correct. The "Recent CAS" status implies less historical data on batch stability.[1]

Protocol A: Isomer Verification via ¹⁹F-NMR

-

Objective: Confirm 2,4-difluoro substitution and absence of 2,6-isomer.

-

Solvent: DMSO-d₆.

-

Method:

-

Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

-

Acquire ¹⁹F spectrum (decoupled).[1]

-

Expected Signals: Two distinct doublets or multiplets (due to F-F coupling and F-H coupling).

-

Failure Criteria: Presence of a singlet (indicates symmetry, e.g., 2,6-difluoro or 3,5-difluoro) or extra peaks <5% integration.[1]

-

Protocol B: Purity & Oxidation Check (LC-MS)

Benzyl alcohols are prone to oxidation to benzaldehydes upon air exposure.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

-

Gradient: 5% to 95% ACN over 10 min.

-

Detection: UV 254 nm + MS (ESI+).

-

Watchlist:

Storage & Handling[1]

-

Temperature: -20°C (Long term).

-

Atmosphere: Store under Argon or Nitrogen.[1] Benzyl alcohols are hygroscopic and oxidation-prone.[1]

-

Reconstitution: Reconstitute in anhydrous DMF or DMSO immediately prior to use. Do not store as a solution for >24 hours.

Synthetic Context & Utility

Understanding why you are buying this helps in quality assessment.[1] This molecule is likely synthesized via the reduction of Methyl 3-(benzyloxy)-2,4-difluorobenzoate (CAS 2635937-53-8).[1]

-

Implication: Residual reducing agents (LiAlH₄, NaBH₄) or ester starting material may be present.[1]

-

Reaction Compatibility:

Figure 2: Likely synthetic origin and downstream utility.[1] Monitoring for ester precursors (starting material) is a key QC step.[1]

References

-

PubChem. Compound Summary for CAS 2635937-27-6. National Library of Medicine.[1] Available at: [Link][1]

-

Swales, J. G., et al. (2019).[1] The impact of fluorine substitution on the metabolism and pharmacokinetics of drug discovery compounds. Drug Metabolism Reviews . (Contextual reference for fluorinated aromatics in drug design).

Sources

Methodological & Application

Protocol for Selective Benzylation of 2,4-Difluoro-3-hydroxybenzyl Alcohol

Application Note: AN-CHEM-2026-042

Abstract & Core Directive

This Application Note details the regioselective

By leveraging the significant

Strategic Analysis: The Chemoselectivity Mechanism

The Landscape

Success depends on thermodynamic control of the deprotonation step.

-

Phenolic C3-OH: Typically, phenol has a

. However, the 2,4-difluoro substitution pattern exerts a strong inductive effect (-I), stabilizing the phenoxide anion. The estimated -

Benzylic C1-

OH: As a primary aliphatic alcohol, its

Reagent Selection Logic

-

Base: Potassium Carbonate (

): A weak, anhydrous base is sufficient to deprotonate the acidic fluorophenol but too weak to deprotonate the aliphatic alcohol.[1] This prevents the formation of the alkoxide at the benzylic position, eliminating the risk of bis-benzylation or polymerization. -

Solvent: N,N-Dimethylformamide (DMF): The fluorines at positions 2 and 4 create steric crowding around the phenol. DMF is chosen over acetone for its higher boiling point and ability to solvate the tight ion pair, facilitating the

attack. -

Catalyst: Potassium Iodide (KI): Optional but recommended. The steric bulk of the 2,4-difluoro motif can retard the nucleophilic attack. KI facilitates an in situ Finkelstein reaction, converting Benzyl Bromide to the more reactive Benzyl Iodide.

Visualized Reaction Pathway

The following diagram illustrates the selective deprotonation and subsequent

Figure 1: Mechanistic pathway highlighting the selective deprotonation checkpoint.

Materials & Equipment

Reagents

| Reagent | Purity | Equiv. | Role |

| 2,4-Difluoro-3-hydroxybenzyl alcohol | >98% | 1.0 | Substrate |

| Benzyl Bromide (BnBr) | 98% | 1.05 | Electrophile |

| Potassium Carbonate ( | Anhydrous, Granular | 1.5 | Base |

| Potassium Iodide (KI) | 99% | 0.1 | Catalyst (Optional) |

| DMF (Anhydrous) | <0.05% | 10 Vol | Solvent |

Equipment

-

3-Neck Round Bottom Flask (inert atmosphere capable).

-

Overhead mechanical stirrer (preferred) or magnetic stir bar.

-

Temperature probe/thermocouple.

-

HPLC system for IPC (In-Process Control).

Detailed Experimental Protocol

Step 1: Reaction Setup

-

System Prep: Flame-dry a 3-neck flask and cool under a stream of Nitrogen (

). -

Charging: Charge 2,4-difluoro-3-hydroxybenzyl alcohol (1.0 eq) and anhydrous

(1.5 eq) into the flask. -

Solvation: Add DMF (10 volumes relative to substrate mass).

-

Expert Note: If using KI (0.1 eq), add it at this stage.

-

-

Activation: Stir the suspension at 20–25°C for 30 minutes .

-

Observation: The mixture may turn slightly yellow, indicating phenoxide formation.

-

Step 2: Alkylation

-

Addition: Add Benzyl Bromide (1.05 eq) dropwise via a syringe pump or addition funnel over 15–20 minutes.

-

Control: Maintain internal temperature

. The reaction is mildly exothermic.

-

-

Reaction: Heat the mixture to 45–50°C and stir for 4–6 hours.

-

Why Heat? While standard phenols react at RT, the steric hindrance from the 2,4-difluoro motif requires mild thermal energy to drive the reaction to completion efficiently.

-

Step 3: In-Process Control (IPC)

Sample 10

-

Target: Starting Material < 2.0%.

-

Stop Criteria: If Bis-benzylated impurity > 3.0%, stop immediately.

Step 4: Workup & Isolation

-

Quench: Cool reaction to 20°C. Pour the mixture into Ice-Water (20 volumes) under vigorous stirring.

-

Outcome: The product should precipitate as a white to off-white solid.

-

-

Filtration (Preferred): Filter the solid and wash the cake with water (

vol) to remove residual DMF and inorganic salts. -

Extraction (Alternative if oil forms): Extract with Ethyl Acetate (

). Wash organic layer with Brine, dry over

Step 5: Purification

-

Recrystallization: Dissolve crude solid in minimum hot Ethanol or IPA/Heptane (1:3). Cool slowly to 0°C.

-

Yield Expectation: 85–92%.

Process Decision & Troubleshooting Tree

Figure 2: Decision logic for reaction monitoring.

Safety & Handling

-

Benzyl Bromide: Potent lachrymator.[2] Handle only in a functioning fume hood.

-

Fluorinated Compounds: While stable, avoid strong acidic conditions during waste disposal to prevent trace HF generation (though unlikely with this specific substrate).

-

DMF: Hepatotoxic. Use proper PPE (Butyl rubber gloves recommended).

References

-

BenchChem Technical Support. (2025).[1] Williamson Ether Synthesis of Phenolic Compounds: Base Selection Guide. Retrieved from 1

-

Organic Process Research & Development. (2025). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis. ACS Publications. Retrieved from 3

-

University of Tartu. (2019). Aqueous pKa values of Fluorinated Phenols. J. Phys. Org. Chem. Retrieved from 4

-

National Institutes of Health (NIH). (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. NCBI Bookshelf. Retrieved from 2

Sources

Application Notes and Protocols for the Utilization of (3-(Benzyloxy)-2,4-difluorophenyl)methanol in Pharmaceutical Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Integration of a Fluorinated Benzyl Alcohol Intermediate

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of fluorine can enhance metabolic stability, improve binding affinity, and alter pKa, thereby providing a powerful tool for lead optimization.[1] Concurrently, the benzyloxy group serves as a versatile protecting group for phenols and a pharmacophore in its own right, contributing to interactions with biological targets.[2]

This document provides a comprehensive guide to the synthesis and application of (3-(Benzyloxy)-2,4-difluorophenyl)methanol , a valuable pharmaceutical intermediate that combines these key structural features. While this intermediate is not prominently featured in the public-domain synthesis of a specific marketed drug, its constituent motifs are prevalent in numerous bioactive molecules. These notes, therefore, focus on its robust synthesis from commercially available starting materials and its application in a representative synthetic transformation that is fundamental to drug discovery and development. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and scalability.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 2635937-27-6 | |

| Molecular Formula | C₁₄H₁₂F₂O₂ | |

| Molecular Weight | 250.24 g/mol | |

| Appearance | White to off-white solid | General laboratory observation |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General chemical principles |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Pathway and Protocols

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from the commercially available 2,4-difluorophenol. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2,4-Difluoro-3-hydroxybenzaldehyde (Intermediate 1)

The introduction of a formyl group ortho to the hydroxyl group of 2,4-difluorophenol can be achieved via several methods, including the Duff reaction. This reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium.

Materials:

-

2,4-Difluorophenol

-

Hexamethylenetetramine (HMTA)

-

Glycerol

-

Boric acid

-

Sulfuric acid

-

Hydrochloric acid (aq.)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-difluorophenol (1.0 eq), hexamethylenetetramine (1.2 eq), glycerol (5 volumes), and boric acid (1.0 eq).

-

Heat the mixture to 150-160 °C with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to below 100 °C and add a 1:1 mixture of water and concentrated sulfuric acid (5 volumes) slowly.

-

Heat the mixture at 100 °C for 1 hour to hydrolyze the intermediate imine.

-

Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,4-difluoro-3-hydroxybenzaldehyde as a solid.

Protocol 2: Synthesis of 3-(Benzyloxy)-2,4-difluorobenzaldehyde (Intermediate 2)

The benzylation of the phenolic hydroxyl group is a standard Williamson ether synthesis. The use of a polar aprotic solvent like DMF facilitates the reaction.[2]

Materials:

-

2,4-Difluoro-3-hydroxybenzaldehyde (from Protocol 1)

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,4-difluoro-3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and pour it into ice-cold water (50 volumes).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(Benzyloxy)-2,4-difluorobenzaldehyde.

Protocol 3: Synthesis of this compound (Target Intermediate)

The reduction of the aldehyde to the primary alcohol is reliably achieved with sodium borohydride.[3][4] Methanol is a convenient solvent for this transformation.

Materials:

-

3-(Benzyloxy)-2,4-difluorobenzaldehyde (from Protocol 2)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-(Benzyloxy)-2,4-difluorobenzaldehyde (1.0 eq) in methanol (20 volumes) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is ~6-7.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane (20 volumes) and water (20 volumes).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford this compound as a solid, which can be further purified by recrystallization if necessary.

Application in Pharmaceutical Synthesis: A Representative Protocol

This compound is a versatile building block. The primary alcohol can be readily converted into a good leaving group, such as a mesylate or tosylate, or a halide. This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles, a common strategy for building molecular complexity in drug discovery. Below is a representative protocol for the mesylation of the alcohol, a key step in preparing it for such downstream applications.

Caption: Representative workflow for the application of the title intermediate.

Protocol 4: Mesylation of this compound

Materials:

-

This compound (from Protocol 3)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (15 volumes) in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

-

Quench the reaction with the addition of cold water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-(benzyloxy)-2,4-difluorophenyl)methyl methanesulfonate. This product is often used in the next step without further purification.

Quality Control and Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the benzylic CH₂, the aromatic protons of both rings, and the hydroxyl proton. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, with characteristic C-F couplings. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. |

| HPLC | A single major peak indicating high purity. |

| FT-IR | Characteristic absorptions for O-H stretching, C-H stretching (aromatic and aliphatic), and C-O stretching. |

Conclusion

This compound is a valuable and versatile intermediate for pharmaceutical research and development. Its synthesis from readily available starting materials is straightforward and scalable. The protocols provided herein offer a reliable pathway to this compound and demonstrate its utility in a key synthetic transformation. The strategic incorporation of the difluorobenzyloxy moiety through this intermediate can be a powerful tactic in the design and synthesis of novel therapeutic agents with optimized properties.

References

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

ResearchGate. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

ACS Publications. (n.d.). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Organic Chemistry Portal. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Retrieved from [Link]

- Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). What are the products formed when phenol is reacted with benzyl bromide? Retrieved from [Link]

-

Chinese Chemical Letters. (n.d.). Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. Retrieved from [Link]

-

Semantic Scholar. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. Retrieved from [Link]

-

Pharmaceuticals. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

Application Note: Precision Oxidation of (3-(Benzyloxy)-2,4-difluorophenyl)methanol

Executive Summary & Critical Nomenclature Note

Scope

This guide details the oxidation of (3-(Benzyloxy)-2,4-difluorophenyl)methanol (CAS: 1000516-05-9) to its corresponding aldehyde. This transformation is a critical step in the synthesis of next-generation HIV integrase strand transfer inhibitors (INSTIs), such as Bictegravir and Dolutegravir precursors.

Critical Nomenclature Correction

The user request specified the target as 2,4-difluorobenzaldehyde. However, standard oxidative protocols transform the primary alcohol to an aldehyde without removing the ether substituent on the aromatic ring.

-

Starting Material: this compound

-

Actual Product: 3-(Benzyloxy)-2,4-difluorobenzaldehyde

Note: Converting the starting material directly to 2,4-difluorobenzaldehyde would require oxidative debenzylation followed by hydrodeoxygenation, a multi-step reduction sequence not covered by standard "oxidation" protocols. This guide focuses on the aldehyde synthesis retaining the 3-benzyloxy motif.

Chemical Strategy & Mechanistic Insight

Substrate Analysis

The substrate presents specific challenges due to the 2,4-difluoro substitution :

-

Electronic Deactivation: The fluorine atoms are strongly electron-withdrawing (inductive effect), reducing the electron density of the aromatic ring. While this stabilizes the benzyl ether against acid-catalyzed hydrolysis, it can alter the rate of oxidation compared to non-fluorinated benzyl alcohols.

-

Steric Crowding: The 2-fluoro and 3-benzyloxy groups create steric bulk near the reactive center, potentially hindering bulky oxidants.

Selection of Oxidant

We prioritize TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) mediated oxidation (Anelli protocol) over traditional methods like PCC/PDC or Swern for three reasons:

-

Selectivity: TEMPO/NaOCl is highly selective for primary alcohols, preventing over-oxidation to the carboxylic acid under controlled pH.

-

Scalability: It uses aqueous bleach (NaOCl) as the terminal oxidant, making it safer and greener than Chromium(VI) reagents.

-

Safety: Avoids the cryogenic conditions and toxic byproducts (dimethyl sulfide, CO) of Swern oxidation.

Mechanistic Pathway (TEMPO Cycle)

The reaction relies on the in situ generation of the active N-oxoammonium species.

Figure 1: The catalytic cycle of TEMPO-mediated oxidation.[1] The N-oxoammonium cation acts as the hydride acceptor.

Experimental Protocols

Method A: TEMPO/Bleach Oxidation (Recommended for Scale-Up)

Ideal for >10g batches. High E-factor efficiency.

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

TEMPO (0.01 – 0.05 equiv)

-

KBr (0.1 equiv) - Co-catalyst

-

NaOCl (Commercial Bleach, ~10-13% active chlorine) (1.2 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ (Buffer)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 10.0 g (39.6 mmol) of substrate in 100 mL DCM (10 vol).

-

Catalyst Addition: Add TEMPO (62 mg, 0.4 mmol) and KBr (472 mg, 3.96 mmol) dissolved in 5 mL water.

-

Cooling: Cool the biphasic mixture to 0–5 °C using an ice/water bath.

-

Buffer: Add 20 mL of saturated aqueous NaHCO₃. Critical: This maintains pH 8.6–9.5, preventing the decomposition of NaOCl and protecting the benzyl ether.

-

Oxidation: Add the NaOCl solution (1.2 equiv) dropwise via an addition funnel over 30 minutes.

-

Control: Maintain internal temperature <10 °C. The reaction is exothermic.

-

-

Monitoring: Stir vigorously at 0–5 °C. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Conversion is typically complete within 30–60 minutes.[2]

-

Quenching: Once complete, add 10% aqueous Sodium Thiosulfate (50 mL) and stir for 15 minutes to destroy excess hypochlorite. Starch-iodide paper should remain white.

-

Workup: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with brine, dry over MgSO₄, and concentrate

-

Note: The aldehyde is stable but should be stored under nitrogen.

-

Method B: MnO₂ Oxidation (Lab Scale / High Purity)

Ideal for <1g batches where filtration is preferred over aqueous workup.

-

Dissolution: Dissolve 500 mg of substrate in 10 mL DCM .

-

Addition: Add activated MnO₂ (10 equiv, 5.0 g) . Note: Large excess is required due to surface area dependence.

-

Reflux: Stir at reflux (40 °C) for 12–24 hours.

-

Filtration: Filter through a pad of Celite to remove manganese salts.

-

Concentration: Evaporate solvent to yield clean aldehyde.

Comparative Data & Analytics

Method Comparison Table

| Parameter | Method A (TEMPO/NaOCl) | Method B (MnO₂) | Method C (Swern) |

| Yield | 92 - 96% | 80 - 85% | 88 - 93% |

| Reaction Time | < 1 Hour | 12 - 24 Hours | 2 - 3 Hours |

| Atom Economy | High (Catalytic) | Low (Stoichiometric) | Medium |

| Safety Profile | Good (Aqueous) | Good (Solid waste) | Poor (DMS/CO gas) |

| Scalability | Excellent | Poor (Filtration issues) | Moderate (Cryogenic) |

Quality Control Specifications

-

HPLC Purity: >98.0% (a/a)

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde (-CHO): Distinct singlet or doublet (due to F-coupling) at δ 10.1 – 10.3 ppm .

-

Benzylic (-OCH₂Ph): Singlet at δ 5.2 ppm .

-

Disappearance: Absence of doublet at δ 4.7 ppm (CH₂-OH).

-

-

Appearance: White to off-white solid or pale yellow oil (impurities often color it yellow).

Process Workflow Diagram

Figure 2: Operational workflow for the TEMPO-mediated oxidation protocol.

Troubleshooting & Safety

Common Issues

-

Over-oxidation (Carboxylic Acid formation):

-

Cause: pH dropped below 8 or excess NaOCl used without monitoring.

-

Fix: Ensure NaHCO₃ saturation; strictly limit NaOCl to 1.1-1.2 equiv.

-

-

Incomplete Conversion:

-

Cause: Old NaOCl (titer degrades over time).

-

Fix: Titrate bleach before use or add fresh aliquot if reaction stalls.

-

-

Chlorination Byproducts:

-

Cause: No KBr used or pH too low (generating Cl₂).

-

Fix: Always use KBr (generates HOBr, the active oxidant) and maintain basic pH.

-

Safety (HSE)

-

Fluorinated Compounds: While the substrate is stable, fluorinated aromatics can be irritating to respiratory tracts. Use a fume hood.

-

Oxidants: NaOCl is corrosive. Do not mix with acids (releases Cl₂ gas).

-

TEMPO: A stable radical, generally low toxicity, but should be handled as an irritant.

References

-

Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. Journal of Organic Chemistry. Link

-

Gilead Sciences, Inc. (2015). Polycyclic Carbamoylpyridone Compounds and their Use for the Treatment of HIV Integrase. WO2015195656. (Describes synthesis of similar difluoro-benzyloxy intermediates). Link

-

Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. Link

-

Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Defluorination Side Reactions During Benzyl Alcohol Reduction

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with unwanted defluorination during the reduction of fluorine-substituted benzyl alcohols. The stability of the C-F bond is a double-edged sword in medicinal chemistry; while it imparts desirable pharmacokinetic properties, its cleavage during synthetic manipulations can lead to yield loss and impurities. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you achieve clean, selective reductions.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may be encountering in the lab. The advice follows a logical progression from the most common culprits to more nuanced optimizations.

Question 1: My primary outcome is the defluorinated product alongside my desired reduced alcohol. What is the most probable cause?

Answer: Significant defluorination, or hydrodefluorination (HDF), during catalytic hydrogenation is most often linked to overly harsh reaction conditions or a non-selective catalyst. The C-F bond, while strong, can be cleaved via hydrogenolysis, particularly on active catalyst surfaces.

-

Catalyst Choice is Critical: Palladium on carbon (Pd/C) is a widely used and highly active hydrogenation catalyst. However, its high activity can be indiscriminate, leading to the cleavage of C-F bonds. Rhodium-based catalysts, particularly on supports like alumina (Rh/Al2O3) or silica (Rh/SiO2), often exhibit greater chemoselectivity, favoring hydrogenation of the benzyl alcohol over hydrodefluorination.[1]

-

Reaction Conditions: High hydrogen pressure and elevated temperatures drastically increase the rate of both desired reduction and undesired defluorination. The energy input can overcome the activation barrier for C-F bond cleavage.

-

Initial Diagnostic Steps:

-

Lower the hydrogen pressure to the minimum required for the reaction (e.g., start at 1 atm and gradually increase if necessary).

-

Reduce the reaction temperature. Attempt the reaction at room temperature first.

-

If defluorination persists, switch from a Palladium catalyst to a Rhodium-based catalyst.[1][2]

-

Question 2: My reaction is very slow at room temperature. When I increase the heat to improve the rate, I get significant defluorination. How can I accelerate the reaction selectively?

Answer: This is a classic selectivity challenge. The goal is to find conditions that favor the kinetics of benzyl alcohol reduction over C-F bond hydrogenolysis.

-

Solvent Effects: The choice of solvent plays a crucial role in catalyst activity and selectivity.

-

Polar protic solvents (e.g., methanol, water) can favor hydrodefluorination with certain catalysts like Rhodium.[1]

-

Non-polar aprotic solvents (e.g., heptane, 1,2-dichloroethane) tend to suppress defluorination and favor hydrogenation to the corresponding fluorocyclohexane if aromatic ring reduction is also a possibility.[1] Toluene is another solvent known to help suppress dehalogenation in some cases.[2]

-

-

Catalyst Additives: The addition of certain reagents can modulate the catalyst's surface activity, often by selectively "poisoning" sites responsible for defluorination.

-

Bases: Adding a mild, non-nucleophilic base can sometimes suppress hydrodefluorination. Experiment with bases like potassium carbonate (K2CO3) or triethylamine (Et3N).

-

Acids: Conversely, in some systems, the presence of a small amount of acid can act as a promoter.[3] Careful screening is required.

-

-

Transfer Hydrogenation: This is an excellent alternative to using H₂ gas. In catalytic transfer hydrogenation, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. This method often proceeds under milder conditions (ambient temperature and pressure), which can significantly reduce defluorination.

Question 3: Does the position of the fluorine atom on the aromatic ring (ortho, meta, para) influence the risk of defluorination?

Answer: Yes, absolutely. The electronic environment of the C-F bond, dictated by its position relative to other substituents, has a significant impact on its lability.

-

Electronic Effects: Fluorine is an electron-withdrawing group. The presence of multiple fluorine atoms or other electron-withdrawing groups can make the aromatic ring more electron-deficient and, in some cases, more susceptible to certain catalytic reactions.[1]

-

Steric Hindrance: An ortho-fluorine atom is sterically more accessible to the catalyst surface than a meta or para-substituted one, which can influence reaction rates.

-

Intramolecular Interactions: An ortho-fluorine can form intramolecular hydrogen bonds with the benzylic hydroxyl group, which can alter the molecule's conformation and how it adsorbs onto the catalyst surface.[5][6] This can either increase or decrease the rate of defluorination depending on the specific geometry.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of C-F bond cleavage during catalytic reduction?

The process is known as hydrodefluorination (HDF) . It is a type of hydrogenolysis. While the exact mechanism is complex and catalyst-dependent, a simplified model involves:

-

Adsorption: Both the fluorine-substituted aromatic ring and hydrogen adsorb onto the surface of the metal catalyst.

-

Oxidative Addition: The metal center effectively inserts into the C-F bond, forming a metal-fluoride and an organometallic intermediate. This is the key C-F bond activation step.

-

Reductive Elimination: The organometallic intermediate reacts with adsorbed hydrogen (hydride) on the catalyst surface, forming a C-H bond and regenerating the active catalyst site.

This process competes with the desired reduction of the benzyl alcohol.

Q2: Are there any non-hydrogenation methods to reduce a benzyl alcohol without risking defluorination?

Yes, several methods can deoxygenate benzyl alcohols, effectively reducing them to the corresponding toluene derivative, without using catalytic hydrogenation.

-

Ionic Reduction: Methods using reagents like hypophosphorous acid with iodine can reduce benzylic alcohols, proceeding through a carbocation intermediate.[7]

-

Electrochemical Methods: Direct electrochemical deoxygenation offers a metal-free alternative. These reactions can be highly selective and proceed under mild, room-temperature conditions, tolerating a range of functional groups including halides.[8]

-